5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole
CAS No.:
Cat. No.: VC16316292
Molecular Formula: C13H10ClN3O2S3
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O2S3 |
|---|---|
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 5-chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C13H10ClN3O2S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(14)21-13(16-11)17-12-15-6-7-20-12/h2-7H,1H3,(H,15,16,17) |
| Standard InChI Key | ZLIRQUKNUPCUDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NC=CS3)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 5-chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole delineates its structure unambiguously. The parent 1,3-thiazole ring (C₃H₃NS) is substituted at position 4 with a 4-methylphenylsulfonyl group (-SO₂C₆H₄CH₃), at position 5 with a chlorine atom, and at position 2 with an amino-linked 1,3-thiazole moiety (-NH-C₃H₂NS). The molecular formula is deduced as C₁₄H₁₁ClN₄O₂S₃, with a molecular weight of 413.95 g/mol .
Structural Configuration and Bonding
X-ray crystallography data for this specific compound is unavailable, but analogous sulfonated thiazoles exhibit planar geometries with dihedral angles between the thiazole and aryl sulfonyl groups ranging from 45° to 75° . The sulfonyl group (-SO₂-) adopts a tetrahedral geometry, facilitating hydrogen bonding with biological targets. The chloro-substituent at position 5 enhances electrophilic reactivity, while the thiazol-2-ylamino group introduces a secondary heterocyclic system capable of π-π stacking interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₄O₂S₃ |
| Molecular Weight (g/mol) | 413.95 |
| Hybridization | sp² (thiazole cores) |
| Key Functional Groups | Sulfonyl, chloro, amino-thiazole |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Sulfonation of 4-methylthiophenol: Reaction with chlorosulfonic acid yields 4-methylbenzenesulfonyl chloride.
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Nucleophilic substitution: The sulfonyl chloride reacts with 5-chloro-2-aminothiazole to form 5-chloro-4-(4-methylphenylsulfonyl)-2-aminothiazole.
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Coupling with 2-aminothiazole: A Buchwald-Hartwig amination or Ullmann-type coupling attaches the secondary thiazole ring at position 2 .
Optimization Challenges
Yield optimization (typically 30–45%) requires precise control of reaction conditions:
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Temperature: 80–100°C for sulfonation.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling steps.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C → RT, 12 h | 78 |
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 42 |
Pharmacological Applications and Mechanisms
Melanocortin Receptor Modulation
Structural analogs, such as those disclosed in WO2005103022A1, demonstrate potent activity as melanocortin-4 receptor (MC4R) agonists. The sulfonyl and thiazole groups are critical for binding to the receptor’s hydrophobic pocket, with EC₅₀ values <100 nM in vitro . MC4R agonists are investigated for obesity treatment, suggesting potential applications for this compound in metabolic disorders.
Antimicrobial Activity
Thiazole derivatives with sulfonyl substituents exhibit broad-spectrum antimicrobial effects. For example, a related compound (C₁₉H₁₇ClN₂O₂S₂) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The chloro group enhances membrane permeability, while the sulfonyl moiety disrupts bacterial enzymatic processes.
Physical and Chemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). It remains stable under ambient conditions for 6 months but degrades in acidic media (pH <3) via sulfonyl group hydrolysis.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.72 (m, 4H, aryl-H), 2.42 (s, 3H, CH₃).
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IR (cm⁻¹): 1165 (S=O), 680 (C-S), 1540 (C=N).
Analytical Methods and Quality Control
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ 414.92 (calculated 413.95), with fragmentation ions at m/z 297 (sulfonyl loss) and 154 (thiazole ring).
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